2-(Methylthio)benzothiazole

Catalog No.
S568251
CAS No.
615-22-5
M.F
C8H7NS2
M. Wt
181.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)benzothiazole

CAS Number

615-22-5

Product Name

2-(Methylthio)benzothiazole

IUPAC Name

2-methylsulfanyl-1,3-benzothiazole

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

InChI

InChI=1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3

InChI Key

UTBVIMLZIRIFFR-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC=CC=C2S1

Solubility

6.90e-04 M

Synonyms

2-(methylthio)benzothiazole

Canonical SMILES

CSC1=NC2=CC=CC=C2S1

Degradation Product:

2-(Methylthio)benzothiazole (CAS Number: 615-22-5) is a known degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide historically used in various industries, including leather, pulp, paper, and water treatment []. This implies that 2-(Methylthio)benzothiazole might be present as a residual contaminant in environments where the parent biocide was used.

Analytical Detection:

Due to its potential presence as an environmental contaminant, 2-(Methylthio)benzothiazole has been employed in scientific research for the development of analytical methods for detecting trace amounts of polar 1H-benzotriazoles and benzothiazoles in drinking and surface water []. This research contributes to improved monitoring and assessment of water quality.

Other Potential Applications:

While the primary focus of current research involving 2-(Methylthio)benzothiazole is its role as a contaminant and its analytical detection, some studies have explored its potential biological properties. For instance, research suggests that 2-(Methylthio)benzothiazole might act as an aryl hydrocarbon receptor agonist, though further investigation is needed to understand its specific mechanisms and potential implications [].

2-(Methylthio)benzothiazole is an organic compound characterized by its unique structure, which consists of a benzothiazole ring substituted with a methylthio group at the second position. Its molecular formula is C8H7NS2C_8H_7NS_2, and it has a molecular weight of approximately 181.27 g/mol. This compound is typically found as a white to light yellow solid with a melting point ranging from 44 to 48 °C and a boiling point of 177 °C at reduced pressure . It is recognized for its various biological activities and applications in different fields.

Due to the reactivity of the benzothiazole moiety:

  • Lithiation: The compound can be lithiated at the 2-position, allowing for further reactions with electrophiles, such as aryl aldehydes, leading to the formation of various derivatives .
  • Methylation: Methylation reactions can occur, particularly when treated with methyl iodide in various solvents like dimethylformamide or acetone, resulting in products such as 2-methylthio-3-methylbenzothiazolium salts .
  • Oxidation: Catalytic oxidation processes can transform the methylthio group into sulfoxides or sulfones, depending on the reaction conditions employed .

2-(Methylthio)benzothiazole exhibits significant biological activity, including:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against various pathogens, making it a candidate for use in pharmaceuticals and agricultural applications .
  • Aryl Hydrocarbon Receptor Agonism: The compound acts as an agonist for the aryl hydrocarbon receptor, which plays a crucial role in mediating the effects of environmental toxins and certain drugs .
  • Cytotoxicity: Studies indicate that it may exhibit cytotoxic effects against specific cancer cell lines, highlighting its potential in cancer therapy .

The synthesis of 2-(Methylthio)benzothiazole can be achieved through various methods:

  • Direct Methylation: Starting from benzothiazole or its derivatives, methyl iodide can be used in a solvent like dimethylformamide to introduce the methylthio group. This method often involves heating under controlled conditions to ensure complete reaction .
  • Condensation Reactions: Benzothiazole derivatives can undergo condensation with thiomethylating agents, leading to the formation of 2-(Methylthio)benzothiazole through nucleophilic substitution mechanisms.
  • Oxidative Methods: Oxidative processes involving sulfur-containing compounds can also yield this compound by introducing the methylthio group into the benzothiazole structure .

2-(Methylthio)benzothiazole finds diverse applications across various fields:

  • Pharmaceuticals: Its antimicrobial and cytotoxic properties make it valuable in drug development.
  • Agriculture: It is used as a fungicide and pesticide due to its efficacy against plant pathogens.
  • Industrial Chemistry: The compound serves as an intermediate in synthesizing other chemicals and materials, particularly in rubber manufacturing where it acts as a vulcanization accelerator.

Research into the interactions of 2-(Methylthio)benzothiazole has revealed:

  • Environmental Impact: Studies have assessed its presence in environmental matrices like air and water, indicating potential health risks associated with exposure to benzothiazole derivatives .
  • Toxicological Assessments: Toxicity studies highlight its harmful effects upon ingestion or skin contact, necessitating careful handling protocols in industrial settings .

Several compounds share structural similarities with 2-(Methylthio)benzothiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
BenzothiazoleBase structure without substituentsLess biologically active than its derivatives
2-MercaptobenzothiazoleSulfhydryl group instead of methylthioExhibits strong chelating properties
2-(Ethylthio)benzothiazoleEthyl group instead of methylPotentially different biological activities
2-(Phenylthio)benzothiazolePhenyl group attached at the second positionEnhanced stability and varied reactivity

The uniqueness of 2-(Methylthio)benzothiazole lies in its specific combination of biological activity and chemical reactivity, making it particularly useful in both pharmaceutical and agricultural contexts. Its ability to interact with biological systems through multiple pathways sets it apart from other similar compounds.

XLogP3

3.1

LogP

3.15 (LogP)

Melting Point

44.0 °C

UNII

2748L341KY

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31621-01-9
64036-43-7
615-22-5

Wikipedia

2-(methylthio)benzothiazole

Use Classification

Pesticides -> Fungicides
INDUSTRIAL

General Manufacturing Information

Benzothiazole, 2-(methylthio)-: ACTIVE

Dates

Modify: 2023-08-15
Wang et al. Activation of Hsp70 reduces neurotoxicity by promoting polyglutamine protein degradation. Nature Chemical Biology, doi: 10.1038/nchembio.1140, published online 9 December 2012 http://www.nature.com/naturechemicalbiology

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